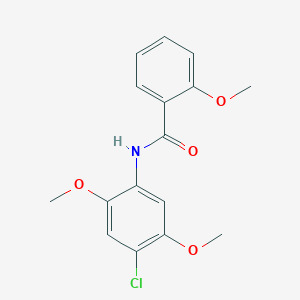

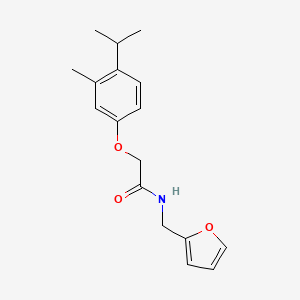

![molecular formula C17H17FN4O2 B5630569 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)

3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including the fluorinated types, involves innovative synthetic routes that often employ catalyzed reactions under specific conditions. Notably, efficient synthetic methods for 3-formyl imidazo[1,2-a]pyridines utilize Cu-catalyzed aerobic oxidative conditions, leveraging ethyl tertiary amines as carbon sources. This process highlights a novel activation mode of ethyl tertiary amines, demonstrating broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017). Additionally, regioselective fluorination techniques have been developed for imidazo[1,2-a]pyridines, employing Selectfluor as the fluorinating agent in aqueous conditions to yield monofluorinated products, illustrating an electrophilic fluorination process with moderate to good yields (Liu, Gao, Gu, Shen, & Sun, 2015).

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine and its analogs has been extensively studied to understand their physicochemical properties and reactivity. The planarity of the imidazo[1,2-a]pyridine group contributes to its stability and electronic properties, which are crucial for its reactivity and potential applications. The structural analysis often involves crystallography and advanced spectroscopy techniques to elucidate the arrangement of atoms and electron distribution (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives, including fluorinated ones, exhibit a wide range of chemical reactivities, such as electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Their chemical properties are significantly influenced by the substituents on the imidazo[1,2-a]pyridine core, which can alter the electronic characteristics and thus the reactivity of the molecule. For instance, the introduction of a fluorine atom can significantly affect the molecule's acidity, basicity, and overall reactivity towards various reagents (Mohan, Rao, & Adimurthy, 2013).

Physical Properties Analysis

The physical properties of 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The fluorinated segments contribute to the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for determining the compound's suitability for various applications, including its use in organic synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are characterized by their stability, reactivity towards various reagents, and the potential for further functionalization. The presence of fluorine atoms not only influences the electronic properties of the molecule but also its interaction with biological systems, given the importance of fluorine in medicinal chemistry. The versatility of imidazo[1,2-a]pyridine chemistry lies in the ability to modify its structure to tune its reactivity and physical properties for specific applications (Lee & Park, 2015).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of this class of compounds could involve further exploration of their potential applications in the treatment of various diseases, including tuberculosis .

Propiedades

IUPAC Name |

(3-fluoroimidazo[1,2-a]pyridin-2-yl)-[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-10-12(20-24-11)13-6-2-4-8-21(13)17(23)15-16(18)22-9-5-3-7-14(22)19-15/h3,5,7,9-10,13H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLYXVQWOIRCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCCN2C(=O)C3=C(N4C=CC=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

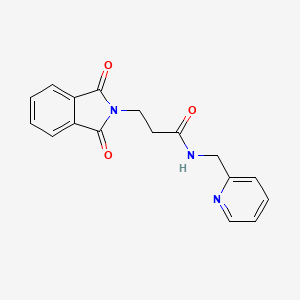

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)

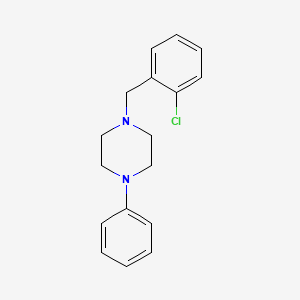

![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)

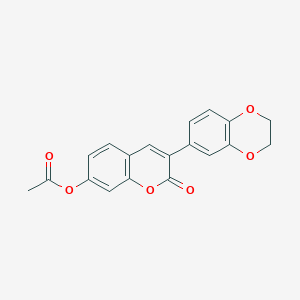

![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)

![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)

![N,N-dimethyl-2-({[(5-propyl-3-thienyl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630568.png)